molecular formula C16H16Cl2O2S B14354677 2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene CAS No. 90183-82-7

2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene

Cat. No.: B14354677
CAS No.: 90183-82-7
M. Wt: 343.3 g/mol
InChI Key: IAHYTXKHYYEYSC-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a propoxy group at the 1 position, and a phenylmethanesulfinyl group attached to the propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Chlorination: Benzene is chlorinated to introduce chlorine atoms at the 2 and 4 positions.

    Propoxylation: The chlorinated benzene is then reacted with propylene oxide to introduce the propoxy group at the 1 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Scientific Research Applications

2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene involves its interaction with specific molecular targets. The sulfoxide group can act as a reactive site, participating in various biochemical pathways. The chlorine atoms and the propoxy group contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Similar structure but lacks the propoxy and sulfoxide groups.

    2,4-Dichloro-1-propoxybenzene: Similar structure but lacks the sulfoxide group.

    Phenylmethanesulfinyl derivatives: Compounds with similar sulfoxide groups but different aromatic substitutions.

Uniqueness

2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

90183-82-7

Molecular Formula

C16H16Cl2O2S

Molecular Weight

343.3 g/mol

IUPAC Name

1-(3-benzylsulfinylpropoxy)-2,4-dichlorobenzene

InChI

InChI=1S/C16H16Cl2O2S/c17-14-7-8-16(15(18)11-14)20-9-4-10-21(19)12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2

InChI Key

IAHYTXKHYYEYSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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